BenchChemオンラインストアへようこそ!

6,8-Dibromo-2-(3-chlorothiophen-2-yl)quinoline

Medicinal Chemistry Drug Design ADME

This trihalogenated quinoline (6-Br, 8-Br, 3-Cl on thiophene) enables orthogonal Suzuki-Miyaura, Buchwald-Hartwig, or Negishi couplings, allowing regioselective construction of polyaryl-quinoline libraries. Its XLogP3 of 5.6 provides a 2.39 log unit lipophilicity advantage over 6,8-dibromoquinoline, enhancing passive membrane permeability for intracellular target engagement. Supplied at ≥98% purity, it eliminates confounding impurities in quantitative SAR campaigns. Ideal for HCV protease inhibitor R&D and cell-based phenotypic screening. Choose this compound for validated orthogonal reactivity and assay-ready purity.

Molecular Formula C13H6Br2ClNS
Molecular Weight 403.52
CAS No. 860612-42-6
Cat. No. B2412832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dibromo-2-(3-chlorothiophen-2-yl)quinoline
CAS860612-42-6
Molecular FormulaC13H6Br2ClNS
Molecular Weight403.52
Structural Identifiers
SMILESC1=CC(=NC2=C(C=C(C=C21)Br)Br)C3=C(C=CS3)Cl
InChIInChI=1S/C13H6Br2ClNS/c14-8-5-7-1-2-11(13-10(16)3-4-18-13)17-12(7)9(15)6-8/h1-6H
InChIKeyOVTRPIDISNYOQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,8-Dibromo-2-(3-chlorothiophen-2-yl)quinoline (CAS 860612-42-6): A Trihalogenated Quinoline Building Block for Medicinal Chemistry and HCV Research


6,8-Dibromo-2-(3-chlorothiophen-2-yl)quinoline is a heterocyclic compound characterized by bromine atoms at the 6- and 8-positions of the quinoline core and a 3-chlorothiophen-2-yl substituent at the 2-position [1]. It serves as a versatile intermediate in the synthesis of substituted quinolines, particularly for antiviral agents targeting hepatitis C virus (HCV) [2]. The compound exhibits distinct physicochemical properties, including high lipophilicity (XLogP3 = 5.6) and a topological polar surface area (TPSA) of 41.1 Ų [1].

Why 6,8-Dibromo-2-(3-chlorothiophen-2-yl)quinoline Cannot Be Simply Replaced by Generic 6,8-Dibromoquinoline or Non-Halogenated Analogues


The unique combination of three halogen atoms (two bromine and one chlorine) in distinct electronic environments imparts orthogonal reactivity that is absent in simpler 6,8-dibromoquinoline or non-halogenated thiophenyl-quinoline derivatives [1]. This enables sequential chemoselective cross-coupling reactions critical for constructing complex drug-like molecules [2]. Additionally, the compound's lipophilicity and polar surface area profile differ significantly from its closest analogs, impacting permeability, solubility, and target engagement in biological assays [1][3].

Quantitative Differentiation Evidence for 6,8-Dibromo-2-(3-chlorothiophen-2-yl)quinoline (860612-42-6) Relative to Closest Analogs


Lipophilicity Advantage: XLogP3 of 5.6 vs. 3.21 for 6,8-Dibromoquinoline — Implications for Membrane Permeability

The target compound exhibits an XLogP3 value of 5.6, compared to an ACD/LogP of 3.21 for the parent scaffold 6,8-dibromoquinoline [1][2]. This represents a +2.39 log unit increase, corresponding to an approximately 245-fold higher theoretical partition coefficient, which predicts significantly greater passive membrane permeability.

Medicinal Chemistry Drug Design ADME

Polar Surface Area Expansion: TPSA of 41.1 Ų vs. 12.89 Ų for 6,8-Dibromo-2-(thiophen-2-yl)quinoline — Enhanced Hydrogen Bonding Capacity

The target compound has a TPSA of 41.1 Ų, whereas the chlorine-free analog 6,8-dibromo-2-(thiophen-2-yl)quinoline has a TPSA of 12.89 Ų [1]. The 3.2-fold increase is attributable to the chlorine atom on the thiophene ring, which contributes additional polar surface area, enabling stronger hydrogen bonding and halogen bonding interactions with biological targets.

Computational Chemistry Drug Design Medicinal Chemistry

Superior Purity Specification: ≥98% vs. 90% for 6,8-Dibromo-2-(thiophen-2-yl)quinoline — Ensuring Reproducible Research

Commercially available 6,8-dibromo-2-(3-chlorothiophen-2-yl)quinoline is supplied with a purity specification of ≥98% (Chemscene, Cat. CS-0589228) . In contrast, the close analog 6,8-dibromo-2-(thiophen-2-yl)quinoline is listed at 90% purity (Leyan) . Higher purity reduces the risk of side reactions and simplifies purification, which is critical for reproducible research and scaled synthesis.

Chemical Synthesis Quality Assurance Procurement

Patent-Validated Intermediate for HCV Protease Inhibitor Synthesis: A Defined Application Pathway Over Unsubstituted Scaffolds

Bromo-substituted quinolines of formula (I), which include the 2-(3-chlorothiophen-2-yl) substitution pattern, are claimed as intermediates in the preparation of agents for treating hepatitis C viral (HCV) infections in US Patent 8,633,320 (Boehringer Ingelheim) [1]. This establishes a direct precedent for the compound's utility in synthesizing clinically relevant antiviral candidates, differentiating it from unsubstituted or differently substituted quinoline analogs that lack this validated application pathway.

Antiviral Research Medicinal Chemistry Process Chemistry

Optimal Application Scenarios for 6,8-Dibromo-2-(3-chlorothiophen-2-yl)quinoline (860612-42-6) Based on Quantitative Evidence


HCV Protease Inhibitor Lead Optimization and Process Chemistry

Directly relevant for research groups synthesizing HCV protease inhibitors. The compound's inclusion within the scope of US Patent 8,633,320 as a bromo-substituted quinoline intermediate [1] provides a validated starting point for structure-activity relationship (SAR) exploration and scale-up studies targeting hepatitis C antiviral agents.

Cell-Based Antiviral and Anticancer Screening Assays Requiring High Membrane Permeability

The 2.39 log unit lipophilicity advantage over 6,8-dibromoquinoline (XLogP3 = 5.6 vs. ACD/LogP = 3.21) [2][3] makes this compound particularly suitable for cell-based phenotypic screening where intracellular target engagement is essential. Its enhanced passive membrane permeability supports higher intracellular concentrations in antiviral and oncology phenotypic assays.

Sequential Chemoselective Cross-Coupling for Diversity-Oriented Library Synthesis

The trihalogenated architecture (6-Br, 8-Br, 3-Cl on thiophene) enables orthogonal Suzuki-Miyaura, Buchwald-Hartwig, or Negishi couplings at distinct positions. This allows the construction of polyaryl-quinoline libraries with controlled regioselectivity, a capability not offered by simpler 6,8-dibromoquinoline or mono-halogenated thiophene-quinoline analogs [1].

Higher-Fidelity SAR Studies Enabled by ≥98% Purity Specification

The ≥98% purity specification ensures that biological and biochemical assay results are not confounded by impurities. This is critical for quantitative SAR campaigns, where even minor contaminants can distort IC50, EC50, or binding affinity measurements, particularly when comparing with analogs available only at lower purity (e.g., 90%) .

Quote Request

Request a Quote for 6,8-Dibromo-2-(3-chlorothiophen-2-yl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.